![molecular formula C24H21N7O2 B2404776 N-(2-Methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid CAS No. 540504-49-2](/img/structure/B2404776.png)

N-(2-Methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

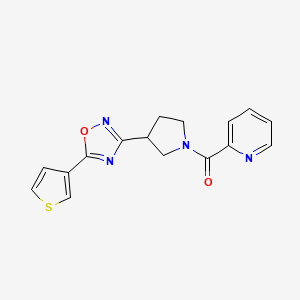

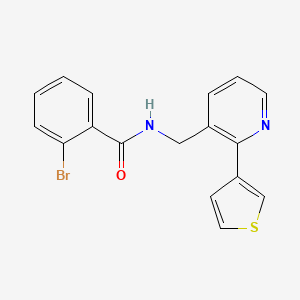

N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H21N7O2 and its molecular weight is 439.479. The purity is usually 95%.

BenchChem offers high-quality N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- RORγt-Inverseagonisten: Diese Verbindung wirkt als RORγt-Inverseagonist, was sie für Autoimmunerkrankungen und entzündliche Erkrankungen relevant macht .

- Enzyminhibitoren: Sie zeigt eine inhibitorische Aktivität gegen Enzyme wie PHD-1, JAK1 und JAK2 . Diese Enzyme spielen entscheidende Rollen in verschiedenen zellulären Prozessen und machen sie zu potenziellen Medikamentenzielen.

- Herz-Kreislauf-Erkrankungen: Forscher haben ihre Verwendung bei der Behandlung von Herz-Kreislauf-Erkrankungen untersucht .

- Typ-2-Diabetes: Die Verbindung hat Auswirkungen auf die Behandlung von Typ-2-Diabetes .

- Hyperproliferative Erkrankungen: Sie kann zur Behandlung von hyperproliferativen Erkrankungen nützlich sein .

Materialwissenschaften

Über medizinische Anwendungen hinaus findet 1,2,4-Triazolo[1,5-a]pyridin Anwendung in den Materialwissenschaften:

- Funktionelle Materialien: Forscher haben ihre Verwendung bei der Entwicklung funktionaler Materialien untersucht .

- Katalyse: Die einzigartige Struktur der Verbindung könnte möglicherweise als Katalysator oder Ligand in verschiedenen Reaktionen dienen .

Organische Synthese

Die umweltfreundliche Synthesemethode von 1,2,4-Triazolo[1,5-a]pyridinen unter Mikrowellenbedingungen ist bemerkenswert. Dieser katalysatorfreie Ansatz ermöglicht eine effiziente Produktion der Verbindung aus Enaminonitrilen und Benzohydraziden . Die Methodik zeigt einen breiten Substratbereich und eine gute Toleranz gegenüber funktionellen Gruppen, was zu hervorragenden Ausbeuten führt.

Zusammenfassend lässt sich sagen, dass die vielseitigen Eigenschaften dieser Verbindung sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung, die Materialwissenschaft und die organische Synthese machen. Forscher untersuchen weiterhin ihr Potenzial in verschiedenen Bereichen, und ihre synthetische Nützlichkeit bleibt ein Bereich aktiver Forschung.

Für detailliertere Informationen können Sie sich auf die Originalartikel in den Referenzen beziehen . 🌟

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction can lead to changes in cellular processes controlled by these proteins.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, cell growth, and differentiation .

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including immune disorders, cancer, and metabolic diseases .

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-5-methyl-2,7-dipyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N7O2/c1-15-20(23(32)28-18-9-3-4-10-19(18)33-2)21(16-7-5-11-25-13-16)31-24(27-15)29-22(30-31)17-8-6-12-26-14-17/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSXWBOCMYFMHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404694.png)

![6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B2404699.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2404703.png)

![3-(4-Methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2404712.png)

![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2404713.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2404715.png)

![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B2404716.png)